3-fluoro-4-iodo-3H-pyridin-6-one
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Overview
Description
3-Fluoro-4-iodo-3H-pyridin-6-one is a heterocyclic compound with the molecular formula C5H3FINO It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 4 are replaced by fluorine and iodine, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-iodo-3H-pyridin-6-one typically involves the halogenation of pyridine derivatives. . The reaction conditions often require the use of palladium catalysts and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-iodo-3H-pyridin-6-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, sodium methoxide, and various nucleophiles. Reaction conditions often involve specific temperatures and solvents to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Fluoro-4-iodo-3H-pyridin-6-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 3-fluoro-4-iodo-3H-pyridin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-fluoro-4-iodo-3H-pyridin-6-one include other halogenated pyridine derivatives, such as:
- 3-Fluoro-4-chloropyridine
- 3-Fluoro-4-bromopyridine
- 3-Fluoro-4-iodopyridine
Uniqueness
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C5H3FINO |
---|---|
Molecular Weight |
238.99 g/mol |
IUPAC Name |
3-fluoro-4-iodo-3H-pyridin-6-one |
InChI |
InChI=1S/C5H3FINO/c6-3-2-8-5(9)1-4(3)7/h1-3H |
InChI Key |
QKLTZMWOTFBGRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)C=C(C1F)I |
Origin of Product |
United States |
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